1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-3-PIPERIDINECARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include various substituted pyrazole derivatives .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1-methylpyrazol-3-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-11-13(9-16-20(11)3)25(23,24)21-7-4-5-12(10-21)15(22)17-14-6-8-19(2)18-14/h6,8-9,12H,4-5,7,10H2,1-3H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSCEILZBLHJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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